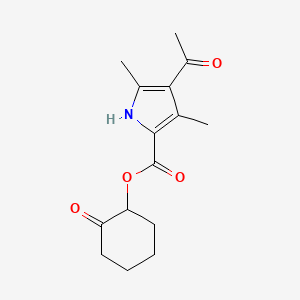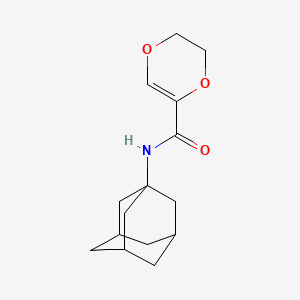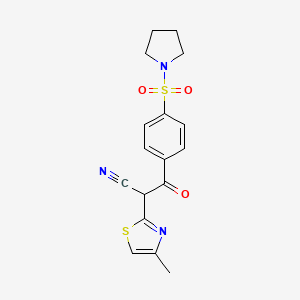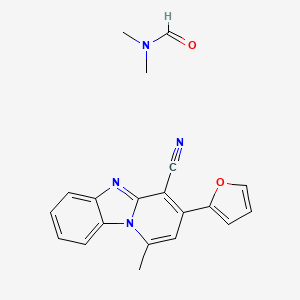![molecular formula C18H16N2O3 B7536717 N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide, also known as MQC, is a synthetic compound that has been extensively studied for its potential pharmacological properties. MQC belongs to the class of quinolone derivatives, which have been widely used in the treatment of bacterial infections. However, MQC has been found to exhibit unique properties that make it a promising candidate for various scientific research applications.
Wirkmechanismus
The exact mechanism of action of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it has been suggested that N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting mitochondrial function. N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide may also inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV enzymes.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has also been found to inhibit the production of reactive oxygen species (ROS) and reduce inflammation in bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high purity, and exhibits potent activity against cancer cells and bacteria. However, N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential as an antibacterial agent, and the exploration of its mechanism of action in cancer cells. Additionally, the use of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide in combination with other compounds may enhance its therapeutic potential and reduce its toxicity. Further research is needed to fully understand the potential of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide for various scientific research applications.
Synthesemethoden
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzylamine with 3-carboxy-4-hydroxyquinoline followed by dehydration and amidation. The purity of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has also been shown to inhibit the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and has potential as an antibacterial agent.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-9-5-2-6-12(16)10-20-18(22)14-11-19-15-8-4-3-7-13(15)17(14)21/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIRSWPHGKCYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)

![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)

![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)

![1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)



![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)